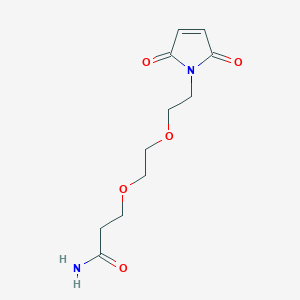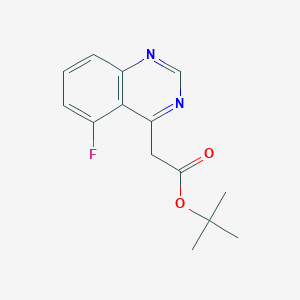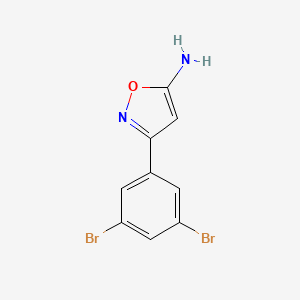
3-(3,5-Dibromophenyl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dibromophenyl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromophenyl)isoxazol-5-amine typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO₃) at ambient temperature . Another method involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
the general principles of isoxazole synthesis, such as the use of metal-free synthetic routes and eco-friendly strategies, can be applied to scale up the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dibromophenyl)isoxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of isoxazole-5-carboxylic acids, while substitution reactions can yield various halogenated isoxazoles .
Applications De Recherche Scientifique
3-(3,5-Dibromophenyl)isoxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dibromophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-(3,5-Dibromophenyl)isoxazol-5-amine include:
- 3-(3-Bromophenyl)isoxazol-5-amine
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 5-(4-Chlorophenyl)isoxazol-3-amine
Uniqueness
This compound is unique due to the presence of two bromine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable candidate for various scientific research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C9H6Br2N2O |
|---|---|
Poids moléculaire |
317.96 g/mol |
Nom IUPAC |
3-(3,5-dibromophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6Br2N2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,12H2 |
Clé InChI |
IFIRHROXPSTRFR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Br)Br)C2=NOC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)
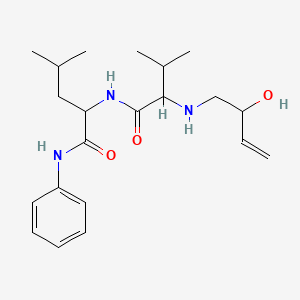
![5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13708106.png)
![6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708111.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
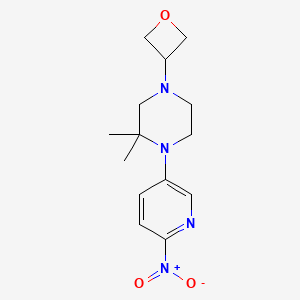
![4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)
